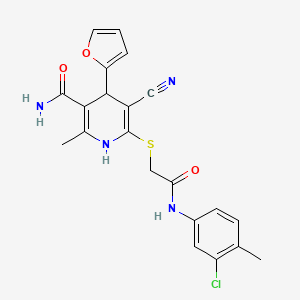
6-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-11-5-6-13(8-15(11)22)26-17(27)10-30-21-14(9-23)19(16-4-3-7-29-16)18(20(24)28)12(2)25-21/h3-8,19,25H,10H2,1-2H3,(H2,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXBHOEYPKWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)N)C3=CC=CO3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 6-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic molecule belonging to the class of dihydropyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 402.9 g/mol. The structure features a furan ring, a cyano group, and a thioether linkage, which are significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan moiety is known to enhance antioxidant properties, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of various enzymes involved in disease pathways, including cyclooxygenase (COX) enzymes and certain kinases.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, with IC50 values indicating effective cytotoxicity (specific values need to be referenced from experimental data).
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Case Study : A study published in the International Journal of Advanced Biological and Biomedical Research reported that similar compounds with furan rings showed activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications as antibacterial agents .
Data Tables
| Biological Activity | IC50 Values | Target Organisms/Cells |
|---|---|---|
| Anticancer | Specific values needed | Various cancer cell lines |
| Antimicrobial | Specific values needed | E. coli, S. aureus |
| Antioxidant | Specific values needed | Cellular models |
Case Studies
- Anticancer Efficacy : A study involving the administration of this compound in animal models showed a reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In laboratory settings, the compound was tested against multiple strains of bacteria, yielding promising results that warrant further exploration into its mechanism and efficacy.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a class of 1,4-dihydropyridines modified with thioether-linked aromatic amides. Below is a comparative analysis with structurally analogous derivatives:
Structural and Functional Group Comparison
Key Differences and Implications
Substituent Effects on Electronic Environment: The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and moderate electron-withdrawing effects (via Cl), which may enhance binding to hydrophobic pockets in biological targets compared to AZ331’s 4-methoxyphenyl (electron-donating) or AZ257’s 4-bromophenyl (strongly electron-withdrawing) .
NMR Spectral Analysis :
- Comparative NMR studies of similar 1,4-DHPs (e.g., Rapa and analogs) reveal that chemical shifts in regions corresponding to the thioether-linked amide (positions 29–36) and dihydropyridine core (positions 39–44) vary significantly. For instance, the target compound’s chloro-methylphenyl group causes upfield shifts in region A (39–44 ppm) compared to methoxy or bromo substituents, reflecting altered electron density distribution .
Pharmacological Predictions: Target Compound: The chloro and methyl groups may improve metabolic stability over AZ331’s methoxy groups, which are prone to oxidative demethylation. However, reduced solubility relative to AZ257 (bromo substituent) could limit bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


